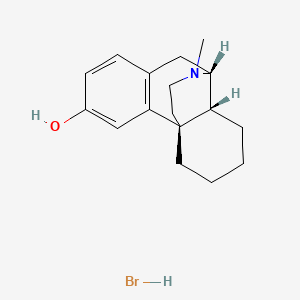
Racemorphan Hydrobromide (1.0 mg/mL in Methanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Racemorphan Hydrobromide (1.0 mg/mL in Methanol): is a synthetic compound belonging to the morphinan family. It is known for its potent analgesic properties and is often used as a substitute for morphine. The compound is structurally similar to morphine but lacks the ether-oxygen bridge, making it a unique and valuable compound in medical and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) involves several steps, starting from the basic morphinan structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the morphinan ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Hydrobromide Formation: Conversion of the free base to its hydrobromide salt form.
Industrial Production Methods: Industrial production of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a deoxy derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 3-keto-N-methylmorphinan derivatives.
Reduction: Formation of deoxy-N-methylmorphinan derivatives.
Substitution: Formation of halogenated or alkylated morphinan derivatives.
Wissenschaftliche Forschungsanwendungen
Racemorphan Hydrobromide (1.0 mg/mL in Methanol) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound for studying the structure-activity relationship of morphinan derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Wirkmechanismus
The analgesic effects of Racemorphan Hydrobromide (1.0 mg/mL in Methanol) are primarily mediated through its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, inhibiting the transmission of pain signals and producing analgesia. The molecular targets include the mu-opioid receptor, which is responsible for the majority of its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Morphine: A natural opioid with a similar structure but includes an ether-oxygen bridge.
Methadone: A synthetic opioid with a different structure but similar analgesic properties.
Dihydrodesoxymorphine-D: A synthetic derivative of morphine with a similar structure but different pharmacological profile.
Uniqueness: Racemorphan Hydrobromide (1.0 mg/mL in Methanol) is unique due to its structural modification, which enhances its analgesic potency and duration of action compared to morphine. It also exhibits a different side effect profile, making it a valuable alternative in pain management .
Eigenschaften
CAS-Nummer |
17140-05-5 |
|---|---|
Molekularformel |
C17H24BrNO |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C17H23NO.BrH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1 |
InChI-Schlüssel |
WVFGKGPFQSEWON-DYWKTHLTSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br |
Isomerische SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.Br |
Kanonische SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Br |
Aussehen |
Solid powder |
Key on ui other cas no. |
17140-05-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levorphanol hydrobromide; l-Dromoran hydrobromide; Methorphinan hydrobromide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















